molecular formula C16H14Cl2N4O2S B2434127 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 1448122-32-4

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B2434127
CAS No.: 1448122-32-4
M. Wt: 397.27
InChI Key: PVDSVZFSTBYGRF-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide is a useful research compound. Its molecular formula is C16H14Cl2N4O2S and its molecular weight is 397.27. The purity is usually 95%.
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Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural framework that includes:

  • Pyrazole and Thiazole Moieties : These heterocycles are known for their diverse biological activities.
  • Ethyl Linker : This connects the thiazole to the dichlorophenoxyacetamide group, influencing the compound's pharmacokinetics.
  • Dichlorophenoxy Group : This moiety is often associated with herbicidal properties but may also contribute to anticancer activity.

The molecular formula for this compound is C16H15Cl2N4OSC_{16}H_{15}Cl_2N_4OS, and its molecular weight is approximately 368.4 g/mol .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Key findings include:

  • Inhibition of Cancer Cell Proliferation : The compound has shown antiproliferative effects against various cancer cell lines, including:
    • A549 (Lung Cancer) : IC50 values indicate strong inhibition of cell growth.
    • MCF-7 (Breast Cancer) : The compound effectively reduces viability in this cell line.
    • HeLa (Cervical Cancer) : Demonstrated significant cytotoxicity .

The proposed mechanism of action involves:

  • Kinase Inhibition : Molecular docking studies suggest that the compound may inhibit key kinases such as c-Met and VEGFR-2, which are critical in cancer progression .
  • Apoptosis Induction : Evidence suggests that treatment with the compound leads to increased apoptosis in cancer cells, potentially through the activation of caspases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following aspects are noteworthy:

Structural FeatureEffect on Activity
Presence of PyrazoleEnhances anticancer activity due to its ability to interact with multiple biological targets.
Thiazole RingContributes to the overall cytotoxicity; modifications can lead to improved potency .
Dichlorophenoxy GroupInfluences both lipophilicity and binding affinity to target proteins.

Research suggests that modifications to these moieties can lead to derivatives with enhanced biological profiles.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into potential therapeutic applications:

  • Antitumor Activity : A study reported that thiazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, with some showing IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Anti-inflammatory Effects : Related compounds have demonstrated strong inhibition of cyclooxygenase enzymes, suggesting potential applications in treating inflammatory diseases .
  • Antimicrobial Properties : Investigations into thiazole-containing compounds revealed promising antimicrobial activities against a range of pathogens, indicating a broader therapeutic potential beyond oncology .

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that similar compounds inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism likely involves disruption of cellular processes critical for bacterial survival.

Anticancer Properties

Research indicates that N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide can induce apoptosis in cancer cell lines. The proposed mechanisms include:

  • Enzyme Inhibition : Targeting kinases or demethylases crucial for cancer cell proliferation.
  • DNA Interaction : Disrupting normal cellular functions by binding to DNA or RNA.
  • Reactive Oxygen Species Generation : Inducing oxidative stress leading to cell death.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli
AnticancerInduces apoptosis in breast cancer cell lines
Enzyme InhibitionTargets key enzymes involved in cancer proliferation

Study 1: Antimicrobial Efficacy

In a published study, derivatives similar to this compound were evaluated for their antimicrobial activity using the turbidimetric method. Results indicated promising inhibition against both Gram-positive and Gram-negative bacteria.

Study 2: Anticancer Activity

A recent investigation assessed the anticancer potential of the compound against various cancer cell lines, including MCF7 (breast cancer). The results demonstrated a dose-dependent decrease in cell viability, comparable to established chemotherapeutics.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N4O2S/c17-11-2-3-14(13(18)8-11)24-9-15(23)19-6-4-12-10-25-16(21-12)22-7-1-5-20-22/h1-3,5,7-8,10H,4,6,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDSVZFSTBYGRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC(=CS2)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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